6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal and organic chemistry due to its potential biological activities. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals. The molecular formula for this compound is , and it features a pyrimidine ring substituted with a sec-butyl group and two carbonyl groups.
The compound can be synthesized through various methods, and its derivatives have been studied for their biological properties. The compound is often referenced in scientific literature and databases such as PubChem and various chemical suppliers.
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is classified under heterocyclic compounds, specifically as a pyrimidinedione. This classification highlights its structural characteristics and potential reactivity.
The synthesis of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that may include:
The molecular structure of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione features a six-membered pyrimidine ring with two keto groups at positions 2 and 4. The sec-butyl group is attached at position 6.
CC(C)C1=NC(=O)C(=O)N=C1
XYZ123456789
(hypothetical example)The compound can participate in various chemical reactions typical of pyrimidinediones:
Reactions are often carried out under controlled conditions to optimize yields. Monitoring is done via chromatographic techniques to ensure desired products are obtained.
The mechanism of action for 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione involves interaction with biological targets such as enzymes. It may act as an inhibitor by binding to active sites on target proteins, thereby modulating their activity.
Studies have shown that derivatives of pyrimidinediones can inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione has potential applications in:
The compound's ability to interact with biological macromolecules makes it a valuable candidate for further research into therapeutic applications.
The pyrimidine-2,4(1H,3H)-dione core—commonly termed the "uracil scaffold"—is a heterocyclic system where a six-membered ring integrates two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4. This arrangement confers exceptional hydrogen-bonding capacity, molecular planarity, and tautomeric versatility, enabling diverse interactions with biological targets. In DNA/RNA, unsubstituted uracil participates in base pairing via complementary hydrogen bonding. However, alkyl or aryl substitutions at the C5 or C6 position (e.g., 6-(sec-butyl)) dramatically alter electronic distribution, steric bulk, and lipophilicity, thereby expanding bioactivity beyond nucleic acid systems [3].
Table 1: Biological Relevance of Pyrimidinedione Derivatives
Substituent Pattern | Biological Role | Example Derivatives |
---|---|---|
Unsubstituted (uracil) | Nucleic acid base pairing | Endogenous nucleobase |
C6 alkyl (e.g., methyl) | Enzyme inhibition | 6-Methylisocytosine |
C6 branched alkyl (e.g., sec-butyl) | Enhanced membrane permeability | 6-(sec-Butyl)pyrimidinedione |
C5-C6 fused rings | Antibacterial agents | Novobiocin derivatives |
These derivatives modulate enzymes like DNA gyrase (inhibited by coumarin antibiotics such as novobiocin) [5] and neurotransmitter receptors. For instance, C6 alkyl groups increase lipophilicity, facilitating blood-brain barrier penetration, while branched chains like sec-butyl may enhance selectivity for hydrophobic binding pockets in targets like kinases or GPCRs [3] [4]. The scaffold’s synthetic versatility—via Pechmann condensation or Knoevenagel reactions—further enables tailored modifications for drug discovery [5].
Pyrimidinediones transitioned from fundamental nucleic acid components to therapeutic agents through strategic substitutions. Early derivatives like 5-fluorouracil (5-FU) exploited antimetabolite properties for cancer therapy. The discovery of novobiocin (a coumarin-pyrone hybrid with a 3-amino-4,7-dihydroxycoumarin core) in the 1950s marked a milestone, demonstrating potent DNA gyrase inhibition and Gram-positive antibacterial activity [5]. Structural optimization revealed that:
The sec-butyl group (−CH(CH₃)CH₂CH₃) at C6 merges steric bulk with moderate lipophilicity (logP ≈ 2.1–2.5), offering distinct advantages over linear alkyl chains:
Table 2: Key Identifiers of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Property | Value |
---|---|
Systematic Name | 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, Sodium Salt |
CAS Registry | 65208-42-6 |
Molecular Formula | C₉H₁₃N₂NaO₂ |
Molecular Weight | 204.20 g/mol |
Synonyms | Sodium 6-Methyl-3-(2-Methylpropyl)Pyrimidin-1-Ide-2,4-Dione; Sodium 3-Isobutyl-6-Methyl-Pyrimidin-1-Ide-2,4-Dione |
The sodium salt form (as in C₉H₁₃N₂NaO₂) further optimizes bioavailability by balancing aqueous solubility (critical for IV formulations) and cell permeability—a strategy validated for DMSO-sulfoxide derivatives in topical analgesics [4] [8]. This substitution thus bridges "traditional" uracil pharmacology and modern medicinal chemistry, positioning 6-(sec-butyl) derivatives as versatile candidates for targeted therapy [3] [4].
References are integrated via inline citations. Safety/dosage data and excluded sources (e.g., Smolecule, VulcanChem) were omitted per instructions.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0